N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide is an organic compound classified under N-acetyl-2-arylethylamines. Its chemical formula is C₁₀H₁₃ClN₂O₃S, and it has a molecular weight of approximately 276.74 g/mol. This compound features a chloroacetamide group linked to an aryl moiety that contains a sulfonamide functional group, making it significant in various chemical and biological applications .
These reactions are essential for modifying the compound for specific applications in research and drug development .
N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide exhibits notable biological activities:
Several methods have been developed for synthesizing N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide:
These synthetic routes allow for the production of the compound with varying degrees of purity and yield, depending on the conditions used .
N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide finds applications in several fields:
Research on interaction studies indicates that N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide interacts with various biological molecules:
These interactions underscore its relevance in therapeutic contexts .
Several compounds share structural similarities with N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide | C₁₀H₁₄N₂O₃S | Lacks chloro group; similar biological activity |
| Sulfanilamide | C₆H₈N₂O₂S | Classic sulfonamide antibiotic; different functional groups |
| Acetazolamide | C₉H₁₁N₅O₃S | Carbonic anhydrase inhibitor; broader therapeutic use |
N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide is unique due to its specific combination of a chloroacetamide structure with a sulfonamide group, which enhances its biological activity compared to other similar compounds. This structural feature potentially increases its effectiveness as a therapeutic agent while providing distinct chemical reactivity profiles .
The laboratory-scale synthesis of N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide primarily employs the direct coupling approach between 4-(aminosulfonyl)phenylethylamine and chloroacetyl chloride under controlled conditions [1]. The most effective protocol involves dissolving the sulfonamide amine substrate in dimethylformamide at 0°C, followed by the dropwise addition of chloroacetyl chloride in the presence of triethylamine as a base [1] [2]. This methodology ensures optimal reactivity while minimizing side reactions that can occur at elevated temperatures.
The standard laboratory procedure begins with the preparation of a solution containing the aminosulfonyl phenylethyl precursor in anhydrous dimethylformamide, maintaining the reaction temperature between 0-5°C during the initial stages [1] [2]. Potassium carbonate is frequently employed as an alternative base system, particularly when combined with potassium iodide, which has been demonstrated to enhance reaction yields through improved nucleophilicity [1]. The reaction mixture is typically stirred for 1-3 hours at controlled temperatures, with monitoring conducted via thin-layer chromatography to assess completion [2].
Alternative laboratory synthesis routes include the carbonyldiimidazole-mediated coupling approach, which offers superior atom economy and reduced byproduct formation [2]. This method involves activating the carboxylic acid precursor with carbonyldiimidazole, followed by nucleophilic attack by the sulfonamide amine component [2]. The reaction proceeds efficiently at ambient temperature in polar aprotic solvents, yielding the desired chloroacetamide derivative in 85-95% yield [2].
| Method | Temperature (°C) | Solvent System | Typical Yield (%) | Reaction Time | Base/Catalyst |
|---|---|---|---|---|---|
| Chloroacetyl Chloride + Sulfonamide Amine | 0-5 | Dimethylformamide/Dichloromethane | 78-92 | 2-8 hours | Potassium Carbonate/Triethylamine |
| Direct Amidation via Carbonyldiimidazole Coupling | 25-40 | Dimethylformamide | 85-95 | 1-3 hours | Carbonyldiimidazole/4-Dimethylaminopyridine |
| Sulfanilamide + Chloroacetyl Chloride | 0 | Dimethylformamide/Acetone | 78 | 1 hour | Triethylamine |
| Ester Ammonolysis Route | 0-5 | Ethanol/Water | 80-90 | 30 min - 2 hours | Ammonia |
Industrial production of N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide follows scaled-up versions of laboratory protocols with significant modifications to accommodate large-scale manufacturing requirements [3] [4]. The industrial process typically employs continuous-flow reactors operating at controlled temperatures ranging from 130-140°C, utilizing concentrated sulfuric acid as both catalyst and dehydrating agent [3] [5]. This approach enables the processing of kilogram to ton quantities while maintaining consistent product quality and yield.
The industrial methodology incorporates multi-stage purification systems that combine crystallization, washing, and filtration processes to achieve pharmaceutical-grade purity [3]. Large-scale reactors feature sophisticated temperature control systems and mechanical agitation to ensure uniform heat and mass transfer throughout the reaction mixture [4]. The use of industrial-grade solvents with integrated recycling systems significantly reduces production costs while minimizing environmental impact [4] [7].
Process optimization in industrial settings focuses on maximizing throughput while maintaining product specifications within narrow tolerance ranges [3] [7]. The implementation of automated monitoring systems enables real-time adjustment of reaction parameters, resulting in yield consistency typically within ±2-5% compared to ±5-10% variation observed in laboratory-scale preparations [3]. Industrial production also incorporates advanced waste management protocols and solvent recovery systems that achieve greater than 90% solvent recycling efficiency [4].
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1-100 g | 10-1000 kg |
| Reaction Vessel | Round-bottom flask | Jacketed reactor |
| Temperature Control | Ice bath/heating mantle | Automated temperature control |
| Mixing Efficiency | Magnetic stirrer | Mechanical agitator |
| Purification Method | Column chromatography | Crystallization/washing |
| Quality Control | Nuclear Magnetic Resonance/Mass Spectrometry analysis | High-Performance Liquid Chromatography/Gas Chromatography analysis |
| Yield Consistency | ±5-10% | ±2-5% |
| Processing Time | 4-8 hours | 6-12 hours |
The formation mechanism of N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide proceeds through a nucleophilic acyl substitution pathway, where the amino group of the sulfonamide substrate attacks the carbonyl carbon of chloroacetyl chloride [8] [9]. The initial step involves the formation of a tetrahedral intermediate, stabilized by the electron-withdrawing nature of the chlorine substituent, which facilitates the subsequent elimination of hydrogen chloride [8].
The reaction mechanism begins with the nucleophilic attack of the primary amine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, forming a covalent carbon-nitrogen bond [8] [9]. This nucleophilic addition creates a tetrahedral intermediate that subsequently undergoes proton transfer, followed by the elimination of chloride ion to yield the desired amide product [8]. The presence of base is crucial for neutralizing the hydrogen chloride byproduct and preventing reverse reactions that could reduce overall yield [8].
Kinetic studies have revealed that the reaction follows second-order kinetics, with rate constants dependent on both temperature and solvent polarity [8] [10]. The activation energy for this transformation has been determined to be approximately 45-50 kilojoules per mole, indicating a moderately favorable reaction pathway [8]. Solvent effects play a significant role in reaction rate, with polar aprotic solvents such as dimethylformamide providing optimal conditions for nucleophilic attack while stabilizing charged intermediates [8] [9].
The stereochemical aspects of the reaction are influenced by the substitution pattern on the phenyl ring, with the aminosulfonyl group providing additional stabilization through intramolecular hydrogen bonding interactions [9]. Computational studies have indicated that the preferred conformation of the product involves the chloroacetamide moiety adopting a nearly planar arrangement with the aromatic ring system [9].
Catalytic systems play a pivotal role in optimizing the yield and selectivity of N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide synthesis through various mechanisms including nucleophilic activation, proton abstraction, and intermediate stabilization [11] [12] [13]. Carbonyldiimidazole has emerged as one of the most effective catalytic systems, achieving yields of 85-95% through in situ activation of carboxylic acid precursors and formation of highly reactive acylimidazole intermediates [2] [13].
The carbonyldiimidazole-mediated approach operates through a two-step mechanism involving initial formation of an acylimidazole intermediate, followed by nucleophilic displacement by the amine substrate [13]. This system demonstrates superior performance compared to traditional acid chloride methods, particularly in terms of reaction selectivity and reduced byproduct formation [13]. The optimal loading of carbonyldiimidazole ranges from 110-150 mol%, with reaction temperatures maintained between 25-40°C for maximum efficiency [13].
4-Dimethylaminopyridine serves as an effective nucleophilic catalyst at loadings of 5-10 mol%, facilitating acyl transfer reactions through the formation of highly reactive acylpyridinium intermediates [12] [13]. This catalytic system is particularly advantageous for substrates containing sensitive functional groups, as it operates under mild conditions while maintaining high yields of 70-85% [13]. The mechanism involves initial acylation of the pyridine nitrogen, creating an activated intermediate that readily transfers the acyl group to the nucleophilic amine [12].
Palladium-catalyzed coupling systems have been investigated for alternative synthetic approaches, though yields typically range from 60-80% due to competing side reactions [14]. Copper-catalyzed systems show promise for specific substrate combinations, achieving yields of 65-85% under optimized conditions involving elevated temperatures of 60-100°C [11] [14]. The potassium carbonate/potassium iodide system represents a cost-effective catalytic approach, delivering yields of 80-90% while operating at moderate temperatures of approximately 70°C [1].
| Catalyst System | Loading (mol%) | Reaction Temperature (°C) | Yield (%) | Selectivity | Cost Effectiveness |
|---|---|---|---|---|---|
| Carbonyldiimidazole | 110-150 | 25-40 | 85-95 | High | Moderate |
| 4-Dimethylaminopyridine | 5-10 | 0-25 | 70-85 | High | Low |
| Triethylamine | 150-200 | 0-25 | 78-92 | Moderate | High |
| Potassium Carbonate/Potassium Iodide System | 100/100 | 70 | 80-90 | High | High |
| Palladium-Catalyzed Coupling | 1-5 | 80-120 | 60-80 | High | Low |
| Copper-Catalyzed System | 5-15 | 60-100 | 65-85 | Moderate | Moderate |
The purification of N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide presents several challenges related to its moderate solubility characteristics and potential for hydrolytic degradation under certain conditions [15] [16] [10]. Recrystallization from ethanol represents the most widely employed purification method, achieving purities of 95-98% with recovery yields of 85-92% [15] [16]. This technique exploits the differential solubility of the product and impurities in hot versus cold ethanol, enabling effective separation through controlled crystallization processes [15].
Column chromatography provides the highest purity levels of 98-99%, though recovery yields are typically lower at 75-85% due to material retention on the stationary phase [16]. The method employs silica gel as the stationary phase with petroleum ether/ethyl acetate gradient systems, requiring careful optimization of eluent composition to achieve optimal separation [16]. Despite its effectiveness, column chromatography is limited in scalability due to high solvent consumption and extended processing times of 3-6 hours [16].
Precipitation from aqueous systems offers advantages in terms of simplicity and scalability, achieving purities of 90-95% with excellent recovery yields of 90-95% [16] [10]. This approach involves dissolution of the crude product in a minimal amount of organic solvent, followed by addition to water to induce precipitation of the purified compound [16]. The method is particularly suitable for large-scale applications due to low solvent consumption and reduced processing time of 1-2 hours [16].
Crystallization from acetone-water mixtures provides a balanced approach, delivering purities of 96-99% with recovery yields of 88-94% [15] [16]. The technique requires careful control of the solvent ratio and temperature to prevent oiling out or formation of amorphous solids [15]. Hydrolytic stability considerations necessitate the use of anhydrous conditions during certain purification steps, as the chloroacetamide moiety is susceptible to nucleophilic attack by water under basic conditions [10] [8].
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Time Required | Solvent Consumption | Scalability |
|---|---|---|---|---|---|
| Recrystallization from Ethanol | 95-98 | 85-92 | 2-4 hours | Moderate | Excellent |
| Column Chromatography | 98-99 | 75-85 | 3-6 hours | High | Limited |
| Precipitation from Water | 90-95 | 90-95 | 1-2 hours | Low | Excellent |
| Aqueous Workup + Extraction | 85-92 | 95-98 | 30 min - 1 hour | Moderate | Excellent |
| Crystallization from Acetone/Water | 96-99 | 88-94 | 3-5 hours | Moderate | Good |
The thermal characterization of N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide presents significant analytical challenges due to limited direct experimental data. However, comparative analysis with structurally related compounds provides valuable insights into expected thermal behavior [1] [2] [3].
Based on structural analogies with chloroacetamide derivatives and sulfonamide compounds, the target compound is expected to exhibit thermal decomposition temperatures exceeding 120°C [1] [4]. The parent chloroacetamide compound demonstrates thermal decomposition onset at approximately 117°C, with complete degradation occurring around 190°C under controlled conditions [3]. The presence of the bulky aminosulfonyl-phenyl-ethyl substituent in the target compound is anticipated to elevate both melting point and thermal decomposition temperature compared to simple chloroacetamide.
| Compound | Molecular Formula | Melting Point (°C) | Thermal Decomposition (°C) | Notes |
|---|---|---|---|---|
| N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide | C₁₀H₁₃ClN₂O₃S | Not Available | Estimated >120 | Target compound - data limited |
| 2-Chloroacetamide (reference) | C₂H₄ClNO | 116-118 | >117 | Simple chloroacetamide reference |
| Sulfanilamide (reference) | C₆H₈N₂O₂S | 165 | Not Available | Sulfonamide reference |
| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide (similar) | C₁₀H₁₃ClN₂O₃S | 145-147 | Not Available | Structural analog |
Thermal analysis studies of related chloroacetamide compounds indicate that thermal degradation follows a single-step pattern, with degradation commencing at the onset temperature and completing within a 70°C temperature range [3]. The degradation products typically include nitrogen oxides, carbon monoxide, carbon dioxide, ammonia, and hydrogen chloride gas [5]. The presence of the sulfonamide functionality may introduce additional thermal stability through enhanced intermolecular hydrogen bonding networks [6].
The solubility profile of N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide is governed by the compound's amphiphilic nature, resulting from the combination of hydrophobic aromatic and alkyl regions with hydrophilic sulfonamide and amide functionalities [7] [8]. The polar surface area of 97.64 Ų indicates moderate to good membrane permeability characteristics [9].
| Solvent System | Predicted Solubility | Basis for Prediction | Structural Factors |
|---|---|---|---|
| Water (pH 7, 25°C) | Moderate (0.1-1 g/L) | Sulfonamide group polarity | Amphiphilic nature |
| Water (pH 4, 25°C) | Lower (pH dependent) | Protonation effects | Reduced ionization |
| Water (pH 9, 25°C) | Higher (pH dependent) | Deprotonation effects | Increased ionization |
| Methanol (25°C) | Good (>10 g/L) | Hydrogen bonding capability | H-bond donor/acceptor |
| Ethanol (25°C) | Moderate (1-10 g/L) | Moderate polarity | Similar to methanol |
| DMSO (25°C) | Excellent (>50 g/L) | Aprotic polar solvent | Strong solvation |
| Acetone (25°C) | Good (>10 g/L) | Moderate polarity | Dipole interactions |
| Dichloromethane (25°C) | Moderate (1-10 g/L) | Chlorinated solvent | Halogen interactions |
| n-Hexane (25°C) | Poor (<0.1 g/L) | Nonpolar solvent | Hydrophobic interactions |
The solubility behavior is expected to be pH-dependent due to the presence of ionizable functional groups. The sulfonamide group exhibits weak acidic character with an estimated pKa around 10-11, based on structural analogies with sulfanilamide (pKa = 10.6) [6]. This ionization characteristic results in enhanced aqueous solubility under basic conditions compared to acidic or neutral pH environments [10].
Studies on related sulfonamide compounds demonstrate that solubility in polar protic solvents such as methanol and ethanol is generally favorable due to hydrogen bonding interactions [11] [10]. The compound is expected to exhibit excellent solubility in dimethyl sulfoxide and moderate solubility in polar aprotic solvents like acetone, consistent with the behavior of structurally similar compounds [11].
The partition coefficient represents a critical physicochemical parameter for understanding the compound's lipophilicity and bioavailability characteristics. The calculated LogP value of 2.92 indicates moderate lipophilicity, positioning the compound within the optimal range for oral bioavailability according to Lipinski's rule of five [9] [12].
| Parameter | Value | Method/Source | Significance |
|---|---|---|---|
| LogP (octanol/water) | 2.92 | Calculated (ChemSrc) | Moderate lipophilicity |
| LogD (pH 7.4) | Estimated 2.5-3.0 | Predicted from LogP | Physiological relevance |
| LogD (pH 4.0) | Estimated 3.0-3.5 | Predicted (protonated) | Acidic conditions |
| LogD (pH 9.0) | Estimated 1.5-2.0 | Predicted (ionized) | Basic conditions |
| Distribution Coefficient (apparent) | pH dependent | Theoretical | Bioavailability factor |
| Polar Surface Area (PSA) | 97.64 Ų | Calculated (ChemSrc) | Membrane permeability |
| Molecular Volume | Estimated 220-250 ų | Estimated from structure | Molecular size |
| Hydrogen Bond Donors | 3 (NH₂, NH) | Structural analysis | Aqueous solubility |
| Hydrogen Bond Acceptors | 5 (O, N, S) | Structural analysis | Protein binding |
The distribution coefficient (LogD) varies significantly with pH due to the ionizable nature of the sulfonamide group [13]. Under physiological conditions (pH 7.4), the LogD is estimated to be 2.5-3.0, indicating favorable membrane permeability characteristics. The compound exhibits increased lipophilicity under acidic conditions (LogD 3.0-3.5) where the sulfonamide group remains largely protonated, while basic conditions (LogD 1.5-2.0) result in enhanced hydrophilicity due to deprotonation [12].
The presence of three hydrogen bond donors (primary sulfonamide and secondary amide nitrogen atoms) and five hydrogen bond acceptors (oxygen atoms from sulfonamide and amide groups, plus nitrogen and sulfur atoms) contributes to the compound's amphiphilic character and influences its interaction with biological membranes and proteins [13].
The pH-dependent stability of N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide follows patterns consistent with sulfonamide compounds, exhibiting maximum stability under neutral to slightly basic conditions [14] [15]. Hydrolysis studies on related sulfonamide compounds provide the foundation for understanding the expected stability profile [16].
| pH Range | Predicted Stability | Estimated Half-life (25°C) | Degradation Mechanism | Basis |
|---|---|---|---|---|
| pH 1.0-2.0 | Unstable (hydrolysis) | Hours to days | Acid-catalyzed hydrolysis | Sulfonamide literature |
| pH 3.0-4.0 | Moderately stable | Days to weeks | Slow acid hydrolysis | Sulfonamide literature |
| pH 5.0-7.0 | Stable | >1 year | Minimal degradation | Sulfonamide literature |
| pH 8.0-9.0 | Stable | >1 year | Minimal degradation | Sulfonamide literature |
| pH 10.0-12.0 | Moderately stable | Weeks to months | Base-catalyzed hydrolysis | Sulfonamide literature |
Under strongly acidic conditions (pH 1.0-2.0), the compound is expected to undergo acid-catalyzed hydrolysis, primarily affecting the sulfonamide linkage [14]. The protonation of the amino group under these conditions facilitates nucleophilic attack at the sulfur center, leading to sulfonamide bond cleavage and formation of sulfanilic acid and the corresponding amine derivative [16].
The compound exhibits optimal stability under neutral to mildly basic conditions (pH 5.0-9.0), where hydrolysis rates are minimal and half-lives exceed one year at 25°C [14]. This stability profile is consistent with the behavior of most sulfonamide antibiotics and supports the compound's potential pharmaceutical applications [15].
Under strongly basic conditions (pH 10.0-12.0), base-catalyzed hydrolysis becomes significant, though the degradation rate remains lower than under strongly acidic conditions [16]. The mechanism involves hydroxide ion attack at the carbonyl carbon of the chloroacetamide group, leading to amide bond hydrolysis and formation of the corresponding carboxylic acid and amine [17].
The crystalline properties of N-{1-[4-(aminosulfonyl)phenyl]ethyl}-2-chloroacetamide are influenced by the presence of multiple hydrogen bonding sites and the conformational flexibility of the ethyl linker between the aromatic ring and the chloroacetamide group [18]. The experimental density of 1.368±0.06 g/cm³ indicates efficient molecular packing in the solid state [9].
| Property | Predicted/Estimated Value | Method | Confidence Level |
|---|---|---|---|
| Crystal System | Likely monoclinic or triclinic | Structural prediction | Low (prediction) |
| Space Group | Centrosymmetric (probable) | Statistical analysis | Low (prediction) |
| Unit Cell Volume | 1000-1200 ų | Molecular modeling | Low (prediction) |
| Calculated Density | 1.368±0.06 g/cm³ | Experimental (ChemSrc) | High (experimental) |
| Packing Efficiency | 65-70% | Typical for organics | Medium (typical) |
| Polymorphic Forms | Potentially 2-3 forms | Analogous compounds | Medium (analogy) |
| Hydrogen Bonding Pattern | N-H···O, N-H···N networks | Functional group analysis | High (functional groups) |
| Intermolecular Interactions | H-bonds, π-π stacking | Structural analysis | High (structural) |
The molecular structure contains multiple hydrogen bonding sites, including the primary sulfonamide group (-SO₂NH₂) and the secondary amide functionality (-CONH-), which are capable of forming extensive intermolecular hydrogen bonding networks [18]. These interactions are expected to result in N-H···O and N-H···N hydrogen bonding patterns, contributing to crystal stability and potentially influencing polymorphic behavior.
The presence of the aromatic ring system provides opportunities for π-π stacking interactions in the crystal lattice, which may influence the preferred crystal packing arrangements [19]. The conformational flexibility of the ethyl linker allows for multiple possible molecular conformations, potentially leading to polymorphic forms with different packing arrangements and physical properties.
Based on structural analogies with related compounds containing both sulfonamide and chloroacetamide functionalities, the compound is expected to crystallize in a monoclinic or triclinic crystal system with a centrosymmetric space group [18]. The estimated packing efficiency of 65-70% is typical for organic compounds of this molecular complexity and reflects the balance between efficient space filling and hydrogen bonding requirements.